molecular formula C26H31N3O5S2 B3005730 (Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-61-4

(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B3005730
CAS RN: 865174-61-4
M. Wt: 529.67
InChI Key: UIZZNLSNKJXEIM-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains an allyl group, which is a common conjugated system. The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures, so the positive charge is delocalized over the two terminal carbons. This delocalization stabilizes the allyl carbocation, making it more stable than a normal primary carbocation .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, allylic carbocations are known to be involved in various reactions. For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Scientific Research Applications

  • Synthesis and Structural Studies : Thiazole derivatives, closely related to the compound , have been synthesized and structurally studied. For instance, ethyl 3-acylamino-4-amino-2,3-dihydro-2-iminothiazole-5-carboxylates, similar in structure, have been prepared and their structures solved using X-ray crystallography (Cocco, Congiu, Onnis, & Ianelli, 2004).

  • Chemical Reactions and Derivatives : Various reactions involving similar compounds have been explored, leading to the formation of different derivatives. For example, ethyl 4-allylthioureido-3-aryl-2-imino-4-thiazoline-5-carboxylates, which bear resemblance to the compound , have been used to synthesize 9H-3-aryl-6,7-dihydrobisthiazolo[3,2-a:4′,5′-d]pyrimidine-2(3H),9-diones (Singh, Singh, DeWan, & Narang, 1970).

  • Anticancer Activity : Some thiazole derivatives have been evaluated for their anticancer activity. For instance, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally similar, showed potential as a building block in synthesizing new heterocycles with potent anticancer activity (Abdel-Motaal, Alanzy, & Asem, 2020).

  • Biological Activities : Other derivatives, like 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo[2,3-C]-1,2,4-triazepine, have been synthesized and found to exhibit significant biological activities such as analgesic and CNS depressant activity (Kuberkar & Baheti, 2003).

Future Directions

The future research directions could involve studying the biological activity of this compound, given that many benzothiazole derivatives have shown promising biological activities . Further optimization of the compound to improve its activity and reduce any potential toxicity could also be a focus of future research.

properties

IUPAC Name

ethyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S2/c1-5-15-28(16-6-2)36(32,33)21-12-9-19(10-13-21)24(30)27-26-29(17-7-3)22-14-11-20(18-23(22)35-26)25(31)34-8-4/h7,9-14,18H,3,5-6,8,15-17H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZZNLSNKJXEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.